

In-Depth Technical Guide: Solubility of m-PEG8-CH₂COOH in DMSO and Water

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Compound of Interest

Compound Name: *m*-PEG8-CH₂COOH

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This technical guide provides a comprehensive overview of the solubility of methoxy(polyethylene glycol)8-acetic acid (**m-PEG8-CH₂COOH**), a heterobifunctional PEG linker widely utilized by researchers, scientists, and drug development professionals. This document details the compound's solubility profile in dimethyl sulfoxide (DMSO) and water, outlines experimental protocols for solubility determination, and illustrates its primary application in the context of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Solubility

m-PEG8-CH₂COOH is a monodisperse polyethylene glycol derivative featuring a terminal methoxy group and a carboxylic acid functional group, separated by an eight-unit ethylene glycol chain. This structure confers an amphiphilic character. The hydrophilic PEG chain, with its repeating ether oxygens, readily forms hydrogen bonds with polar solvents like water, significantly enhancing aqueous solubility.[1][2] The terminal carboxylic acid group can also participate in hydrogen bonding. This inherent hydrophilicity makes it a valuable tool in bioconjugation and drug delivery, where aqueous solubility of components is often a critical requirement.[3][4]

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for **m-PEG8-CH₂COOH** is not always available in peer-reviewed literature, a combination of supplier-provided data and the known properties of similar PEG derivatives provides a strong solubility profile. The following table summarizes the

available quantitative and qualitative solubility information for **m-PEG8-CH₂COOH** in DMSO and water.

Solvent	Type	Reported Solubility	Notes	Citations
DMSO	Polar Aprotic	200 mg/mL (451.98 mM)	Ultrasonic assistance may be needed. Hygroscopic DMSO can negatively impact solubility; using newly opened solvent is recommended.	[5]
Water	Polar Protic	Soluble	The hydrophilic PEG spacer is credited with enhancing solubility in aqueous media.	[1][4]
DCM	Chlorinated	Soluble	Listed as soluble.	[1][6]
DMF	Polar Aprotic	Soluble	Listed as soluble.	[1][6]

Experimental Protocol: Thermodynamic Solubility Determination via Saturation Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the Saturation Shake-Flask (SSF) method.[7][8] This protocol provides a reliable means to quantify the solubility of **m-PEG8-CH₂COOH** in a given solvent system at a specific temperature.

Materials and Equipment:

- **m-PEG8-CH₂COOH**

- Solvent of interest (e.g., DMSO, Water)
- Analytical balance
- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm)
- Volumetric flasks and pipettes
- Validated analytical instrumentation (e.g., HPLC, UPLC)

Procedure:

- **Preparation of Standard Solutions:** A series of standard solutions of **m-PEG8-CH₂COOH** with known concentrations should be prepared in the solvent of interest. These standards are essential for generating a calibration curve for quantification.^[7]
- **Sample Preparation:** Add an excess amount of solid **m-PEG8-CH₂COOH** to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that an equilibrium with the saturated solution is achieved.^{[7][8]}
- **Equilibration:** Tightly cap the vials to prevent solvent evaporation. Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.^{[7][8]}
- **Phase Separation:** After the equilibration period, allow the vials to stand to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed.^[7]
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Filter the supernatant through a syringe filter to remove any remaining solid

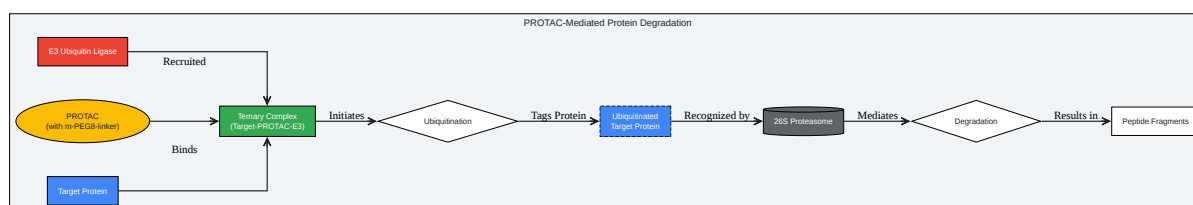
microparticles. This step is critical to avoid artificially inflated solubility measurements.[7]

- Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the pre-established calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine its concentration.[7][8]
- Calculation of Solubility: Calculate the original concentration of **m-PEG8-CH₂COOH** in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This final value represents the thermodynamic solubility of the compound in the specific solvent at the experimental temperature.[8]

Visualization of Application and Workflow

m-PEG8-CH₂COOH is frequently employed as a flexible, hydrophilic linker in the synthesis of PROTACs.[3][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The PEG linker physically separates the target protein-binding ligand from the E3 ligase-binding ligand, and its length and flexibility are critical for the successful formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

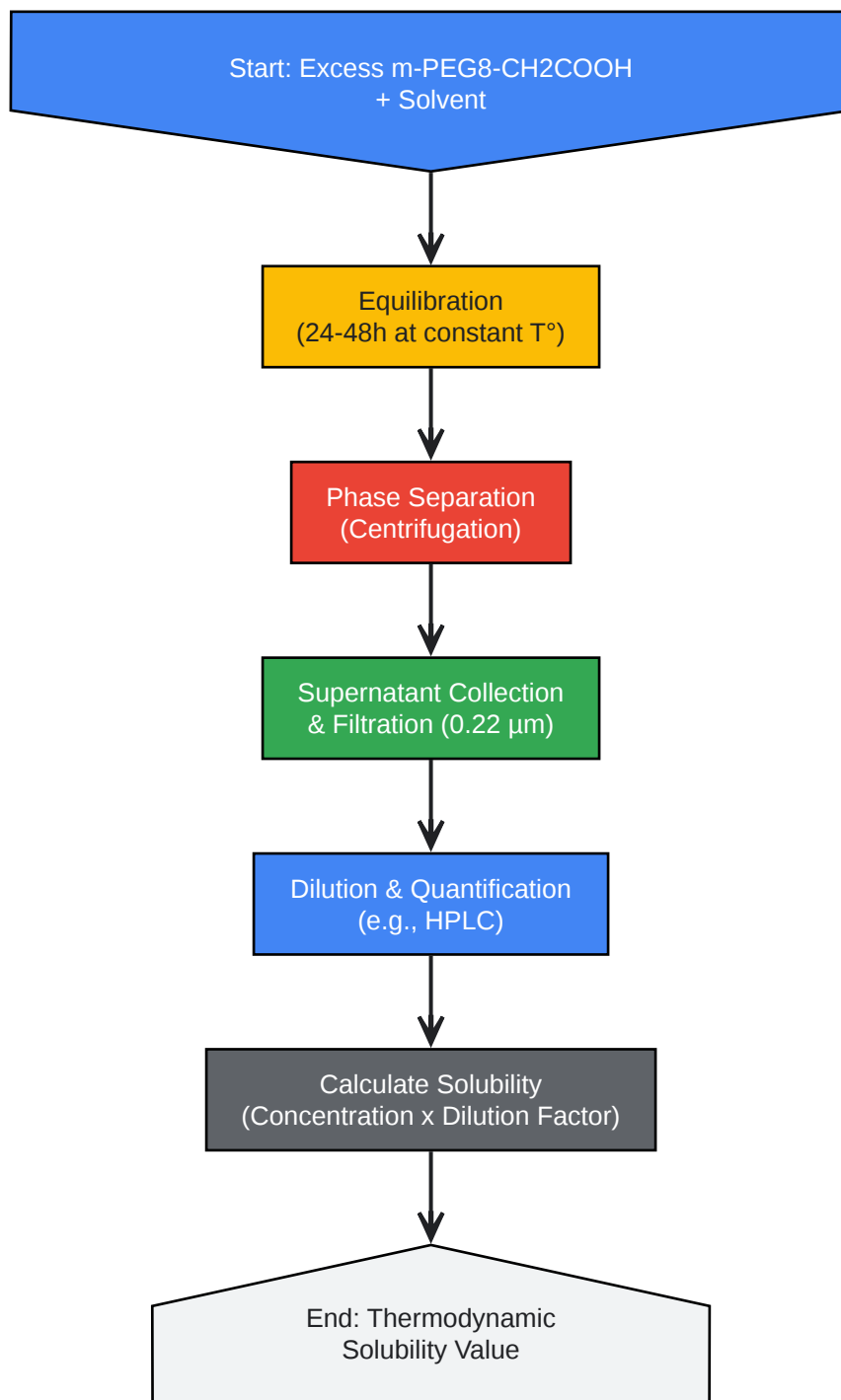
Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation, where a PEG linker like **m-PEG8-CH₂COOH** plays a central role.



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Caption: Workflow of PROTAC-mediated protein degradation using a PEG linker.

The following diagram illustrates the experimental workflow for determining solubility using the Saturation Shake-Flask method.



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Caption: Experimental workflow for the Saturation Shake-Flask solubility assay.

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